molecular formula C23H18ClN3O3S B4902012 N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide

N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide

Cat. No.: B4902012
M. Wt: 451.9 g/mol
InChI Key: IDWZFXFWLJUCSO-UHFFFAOYSA-N
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Description

N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline ring, a glycinamide moiety, and both chlorophenyl and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Quinoline Derivative: The quinoline ring is synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Glycinamide Moiety: The glycinamide group is introduced via an amidation reaction, where the quinoline derivative is reacted with glycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of Chlorophenyl and Phenylsulfonyl Groups: The final steps involve the introduction of the chlorophenyl and phenylsulfonyl groups through nucleophilic substitution reactions. These reactions typically require the use of strong bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~), leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas (H~2~) in the presence of palladium on carbon (Pd/C) to reduce the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acetic acid (AcOH)

    Reduction: H2/Pd-C, lithium aluminum hydride (LiAlH~4~)

    Substitution: NaH, DMF, amines, thiols

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Amino derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter protein-protein interactions by binding to specific domains. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinamide
  • N-quinolin-8-ylglycinamide
  • N-(phenylsulfonyl)-N-quinolin-8-ylglycinamide

Uniqueness

N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and phenylsulfonyl groups, along with the quinoline ring, allows for diverse interactions with molecular targets, making it a versatile compound in various research fields.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3S/c24-18-11-13-19(14-12-18)27(31(29,30)20-8-2-1-3-9-20)16-22(28)26-21-10-4-6-17-7-5-15-25-23(17)21/h1-15H,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWZFXFWLJUCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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